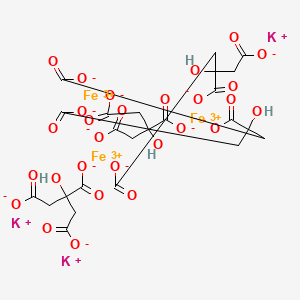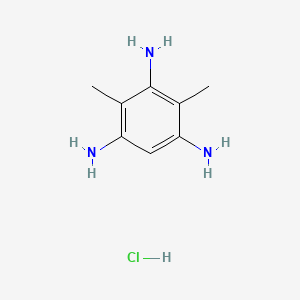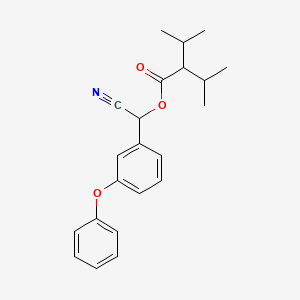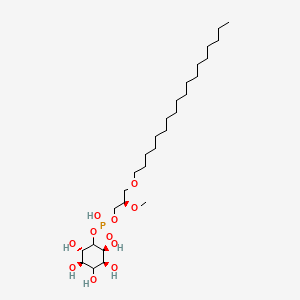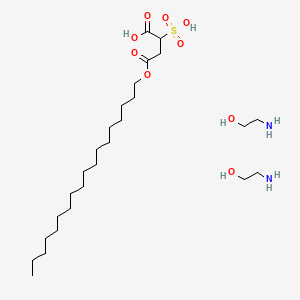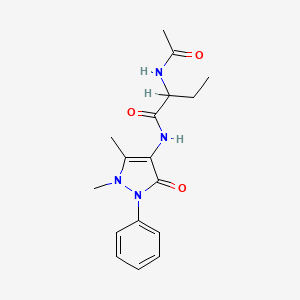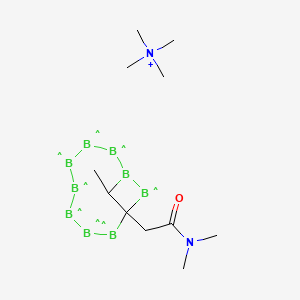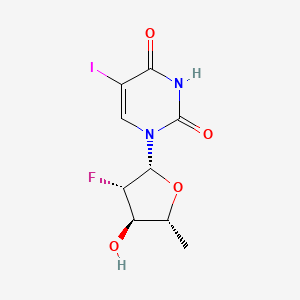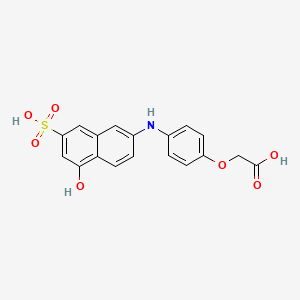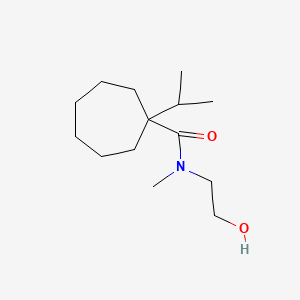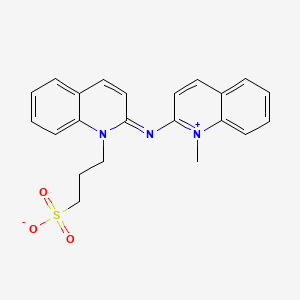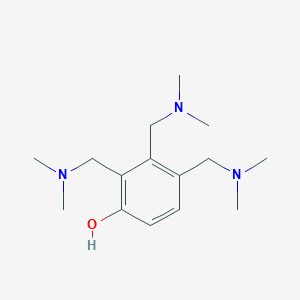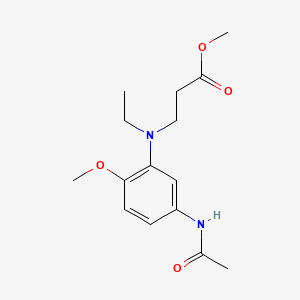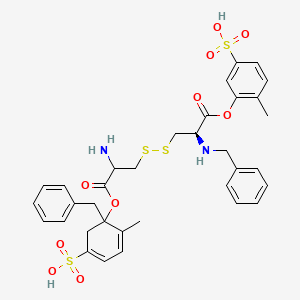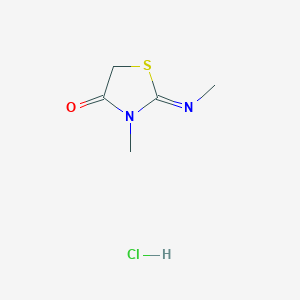
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride is a heterocyclic compound with the molecular formula C5H9ClN2OS. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride typically involves a multi-step process. One common method is the one-pot three-component synthesis, which involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .
化学反応の分析
Types of Reactions
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidinone derivatives .
科学的研究の応用
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of advanced glycation end-products (AGEs) by reacting with reactive carbonyl species. This inhibition is crucial in preventing complications related to diabetes and aging . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
- 3-Methyl-2-(phenylimino)thiazolidin-4-one
- 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one
- 5-Aryl-3-cyclopropyl-2-(phenylimino)thiazolidin-4-one
Uniqueness
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycation reactions and its antimicrobial activity make it a valuable compound in medicinal chemistry .
特性
CAS番号 |
2087-56-1 |
|---|---|
分子式 |
C5H9ClN2OS |
分子量 |
180.66 g/mol |
IUPAC名 |
3-methyl-2-methylimino-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C5H8N2OS.ClH/c1-6-5-7(2)4(8)3-9-5;/h3H2,1-2H3;1H |
InChIキー |
ZCISRBSBDUVXMI-UHFFFAOYSA-N |
正規SMILES |
CN=C1N(C(=O)CS1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


